molecular formula C23H18N2O5S B2795372 [4-[(Z)-2-Cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate CAS No. 350840-25-4

[4-[(Z)-2-Cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate

Cat. No. B2795372
CAS RN: 350840-25-4
M. Wt: 434.47
InChI Key: XFIMFBXIHZMFHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles . A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformation .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated from their spectral information . The structure of “[4-[(Z)-2-Cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate” would likely be determined in a similar manner.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can react with different nucleophiles and electrophiles . The product 3-hydroxythieno[3,4-b]thiophene-2-carboxylate obtained by a certain method could provide access to structurally diverse 3-substituted thiophene-2-carboxylates by means of additional hydroxy-based transformations .


Physical And Chemical Properties Analysis

Thiophene derivatives can exhibit a range of physical and chemical properties, depending on their specific structures. For example, they can show a unique palette of colors and amphoteric redox properties with widely tunable energy band gaps .

Scientific Research Applications

Antimicrobial and Antioxidant Studies

Compounds synthesized from derivatives involving thiophene and methoxyphenyl groups have shown notable antimicrobial and antioxidant activities . For example, certain synthesized compounds demonstrated excellent antibacterial and antifungal properties, while others showed significant antioxidant potential. These findings suggest potential applications in developing new antimicrobial and antioxidant agents (K. Raghavendra et al., 2016).

Anticancer Activity

Novel thiophene and benzothiophene derivatives have been designed, synthesized, and evaluated for their anti-cancer properties . Some of these compounds were found to be most active against various tumor cell lines, indicating their potential as anticancer agents (R. Mohareb et al., 2016).

Synthesis and Intramolecular Cyclization

Research into the synthesis and cyclization of compounds related to thiophene-2-carboxylate has led to the development of novel cyclic systems . These systems have potential applications in creating new chemical entities with unique properties, relevant for further pharmacological studies (S. Shipilovskikh et al., 2009).

Electrochemical Polymerization for Protein Immobilization

Functionalized thiophene derivatives have been used in the electrochemical polymerization process for the immobilization of proteins. This application highlights the potential of thiophene derivatives in biosensor technology, offering a method for creating sensitive and specific detection systems for various biomolecules (H. Welzel et al., 1998).

Immunomodulatory Properties

Butenamides derived from thiophene carboxylate have displayed immunosuppressive activity , suggesting their potential in developing treatments for conditions involving the immune system. Such compounds could be valuable in researching new immunomodulatory drugs (C. A. Axton et al., 1992).

Future Directions

Thiophene derivatives have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have also played an indispensable role in the development of organic optoelectronics . Therefore, future research may focus on further exploring the potential applications of “[4-[(Z)-2-Cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate” and related compounds in these and other areas.

properties

IUPAC Name

[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-28-18-8-6-17(7-9-18)25-22(26)16(14-24)12-15-5-10-19(20(13-15)29-2)30-23(27)21-4-3-11-31-21/h3-13H,1-2H3,(H,25,26)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIMFBXIHZMFHM-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-Cyano-2-[(4-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl thiophene-2-carboxylate

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